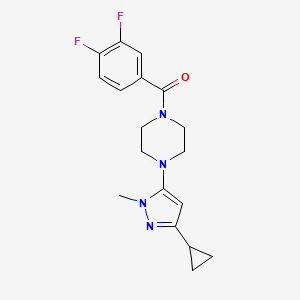

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Description

This compound features a piperazine core linked to a 3-cyclopropyl-1-methylpyrazole moiety and a 3,4-difluorophenyl methanone group. Piperazine-based structures are prevalent in medicinal chemistry due to their versatility in forming hydrogen bonds and adjusting pharmacokinetic properties .

Properties

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4O/c1-22-17(11-16(21-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14(19)15(20)10-13/h4-5,10-12H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXTRPDLCTTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Piperazine ring : Known for its interactions with neurotransmitter receptors.

- Pyrazole moiety : Associated with various biological activities, including anticancer and antimicrobial properties.

- Difluorophenyl group : Enhances lipophilicity and potentially improves binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₄O |

| Molecular Weight | 358.36 g/mol |

| CAS Number | 2034502-83-3 |

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds effectively inhibit key signaling pathways involved in tumor progression:

- Inhibition of BRAF(V600E) : A prominent target in melanoma treatment. Compounds with structural similarities have demonstrated effective inhibition against this mutation .

- Synergistic Effects : In vitro studies combining this compound with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that pyrazole derivatives can inhibit various bacterial strains:

- Efficacy against Staphylococcus aureus : Compounds similar in structure have shown promising results against resistant strains.

- Mechanism of Action : The interaction of the compound with bacterial enzymes disrupts metabolic pathways essential for bacterial survival.

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in treating neurological disorders:

- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to anxiety and depression.

The biological activity of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : Binding to G protein-coupled receptors (GPCRs) can lead to alterations in intracellular signaling cascades, affecting cellular responses to external stimuli.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Antitumor Activity Study :

-

Antimicrobial Efficacy Study :

- A derivative of the compound was tested against a panel of bacterial strains, showing minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of similar pyrazole structures exhibit significant cytotoxic effects against cancer cell lines. The trifluoromethyl group is particularly noted for enhancing potency against tumor cells by modulating key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Research has shown that compounds with similar scaffolds demonstrate efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure may enhance antimicrobial activity by increasing the compound's ability to penetrate bacterial membranes .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazines are known for their interactions with neurotransmitter receptors, which could lead to effects such as:

- Anxiolytic and Antidepressant Activities : Compounds with similar piperazine structures have been studied for their ability to modulate serotonin receptors, indicating possible anxiolytic effects .

- Antipsychotic Properties : Some derivatives have shown promise in preclinical models for their antipsychotic effects, likely due to their ability to influence dopamine receptor activity .

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of several derivatives related to this compound. The results indicated:

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

| 7b | Staphylococcus aureus | 15 |

These findings suggest that modifications in the structure can significantly influence antimicrobial potency .

Anticancer Activity Assessment

In another study focusing on anticancer properties, compounds similar to (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone were tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | <1 |

| MCF7 (Breast) | <0.5 |

| HeLa (Cervical) | <0.8 |

These results highlight the compound's potential as a lead structure for developing new anticancer agents .

Chemical Reactions Analysis

Core Structural Features and Reactivity

The molecule comprises three key components:

-

3-cyclopropyl-1-methylpyrazole : A nitrogen-containing heterocycle with a cyclopropane substituent.

-

Piperazine : A six-membered diamine ring enabling nucleophilic substitution or coupling reactions.

-

3,4-Difluorophenyl methanone : An electron-deficient aromatic system prone to electrophilic or nucleophilic aromatic substitution.

These moieties dictate its reactivity in synthetic and functionalization pathways.

2.1. Pyrazole Core Formation

The 3-cyclopropyl-1-methylpyrazole subunit is synthesized via cyclocondensation reactions (Fig. 1):

-

Hydrazine-Diketone Cyclocondensation :

-

Acetylenic Ketone Cyclization :

| Reagent | Conditions | Yield | Regioselectivity |

|---|---|---|---|

| Hydrazine + β-diketone | Nano-ZnO, ethanol, 80°C | 95% | 1,3,5-substituted |

| Phenylhydrazine + alkyne | Togni reagent, acetonitrile | 70% | 3-trifluoromethyl |

2.2. Piperazine Integration

The piperazine ring is introduced via nucleophilic substitution or coupling reactions :

-

Methanone Bridge Formation :

-

Boc Deprotection :

2.3. 3,4-Difluorophenyl Functionalization

The difluorophenyl group is incorporated via:

-

Friedel-Crafts Acylation :

-

Suzuki Coupling :

Key Reaction Optimization

-

Regioselectivity in Pyrazole Synthesis :

-

Piperazine Activation :

-

Stability of Difluorophenyl Group :

Challenges and Solutions

-

Regioselectivity : Competing regioisomers during pyrazole formation are minimized using hypervalent iodine reagents .

-

Purification : Chromatography-free isolation is achieved via crystallization in ethanol/water mixtures .

-

Toxicity : Replacing pyridine with DMF or acetonitrile improves safety profiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

| Compound | Core Structure | Key Substituents | Potential Implications |

|---|---|---|---|

| (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone (Target) | Piperazine-methanone-pyrazole | 3-Cyclopropyl-1-methylpyrazole; 3,4-difluorophenyl | Enhanced steric hindrance (cyclopropyl) and moderate electron-withdrawing effects (F) . |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a, []) | Pyrazole-methanone-thiophene | 2,4-Diamino-3-cyanothiophene; 5-amino-3-hydroxypyrazole | Increased polarity (amino, hydroxy groups) may improve aqueous solubility but reduce membrane permeability. |

| [4-(Trifluoromethyl)phenyl]methanone with dihydropyrazole ([]) | Dihydropyrazole-methanone | 4-Trifluoromethylphenyl; 4,5-dihydro-5-phenylpyrazole | Stronger electron-withdrawing effects (CF₃ vs. F) and reduced aromaticity (dihydropyrazole) may alter target binding kinetics. |

| 4-(2,3-Dimethylphenyl)piperazinylmethanone ([]) | Piperazine-methanone-pyrazole | 2,3-Dimethylphenyl; 3-phenylpyrazole | Increased lipophilicity (methyl groups) and steric bulk may hinder interactions with flat binding pockets. |

Key Observations:

Electron Effects : The target’s 3,4-difluorophenyl group offers milder electron-withdrawing properties compared to the trifluoromethyl group in [], which could influence receptor-binding kinetics and metabolic stability .

Synthesis Routes: Unlike the target compound, analogs like 7a ([]) are synthesized via condensation with malononitrile or ethyl cyanoacetate, introducing polar functional groups (e.g., cyano, amino) that alter physicochemical profiles .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what are their critical optimization parameters?

Methodological Answer: The synthesis typically involves multi-step processes starting from pyrazole or piperazine precursors. Key steps include:

- Acylation of pyrazole intermediates (e.g., using 3,4-difluorobenzoyl chloride) followed by piperazine coupling .

- Cyclopropane ring introduction via alkylation or nucleophilic substitution on the pyrazole core .

Critical Parameters:

Q. Table 1: Synthetic Routes Comparison

| Step | Method (Source) | Yield (%) | Key Challenges |

|---|---|---|---|

| Pyrazole acylation | Benzoylation in THF | 65–70 | Competing O-acylation |

| Piperazine coupling | Nucleophilic substitution | 55–60 | Steric hindrance from cyclopropyl |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR for structural confirmation (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; piperazine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 429.18) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .

Note: X-ray crystallography is recommended for resolving conformational ambiguities in the piperazine ring .

Q. What in vitro biological screening approaches are recommended for initial pharmacological assessment?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT1A/2A) or dopamine receptors due to structural similarities to arylpiperazine pharmacophores .

- CYP450 Inhibition Studies : Use human liver microsomes to assess metabolic stability .

- Dose-Response Curves : IC50 determination via fluorescence-based assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during pyrazole acylation?

Methodological Answer:

- Temperature Modulation : Lower temperatures (≤40°C) reduce O-acylation byproducts .

- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances regioselectivity for N-acylation .

- Workup Refinement : Acid-base extraction (e.g., 1M HCl) to remove unreacted acyl chloride .

Case Study: In a zolazepam intermediate synthesis, GC-MS identified chlorinated byproducts; adjusting stoichiometry (1:1.05 substrate:acyl chloride) improved yield by 15% .

Q. How to resolve contradictions between X-ray crystallography and NMR data regarding conformational isomerism?

Methodological Answer:

- Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) to detect ring-flipping in piperazine (e.g., coalescence temperature analysis) .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic conformers .

Example: For a pyrazol-5-one analog, X-ray showed a planar piperazine ring, while NMR suggested chair conformers; VT-NMR confirmed equilibrium between forms .

Q. What strategies can study the environmental fate and degradation pathways of this compound?

Methodological Answer:

Q. Table 2: Environmental Stability Data

| Condition | Half-Life (Days) | Major Degradants |

|---|---|---|

| pH 7 (aqueous) | 28 | Des-cyclopropyl derivative |

| UV light (254 nm) | 7 | Difluorophenyl hydroxylation |

Q. How to integrate computational chemistry with experimental data to predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT2A receptors; validate with mutagenesis data .

- QSAR Modeling : Train models on logP, polar surface area, and H-bond acceptors to predict bioavailability .

- MD Simulations : Analyze piperazine flexibility in aqueous environments (GROMACS) to correlate with pharmacokinetics .

Example: A study on pyrazole-piperazine analogs linked reduced logP (<3) to improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.